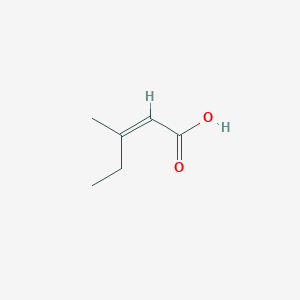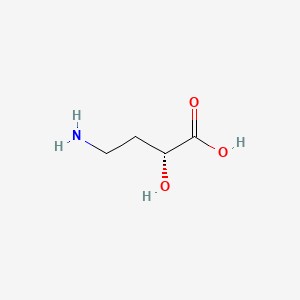![molecular formula C13H19NO3 B1277016 [3-(2-Morpholinoethoxy)phenyl]methanol CAS No. 857284-07-2](/img/structure/B1277016.png)
[3-(2-Morpholinoethoxy)phenyl]methanol
Übersicht
Beschreibung
[3-(2-Morpholinoethoxy)phenyl]methanol: is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is known for its unique properties and is primarily used in scientific experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Morpholinoethoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde reacts with the chloroethylmorpholine to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include sodium hydroxide as a base and ethanol as a solvent.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(2-Morpholinoethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like sodium hydride and potassium carbonate are used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(2-Morpholinoethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is used to study the effects of morpholinoethoxy groups on biological systems. It is often used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of [3-(2-Morpholinoethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The morpholinoethoxy group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- [3-(2-Piperidinoethoxy)phenyl]methanol
- [3-(2-Pyrrolidinoethoxy)phenyl]methanol
- [3-(2-Azidoethoxy)phenyl]methanol
Comparison:
- [3-(2-Piperidinoethoxy)phenyl]methanol: Similar structure but contains a piperidine ring instead of a morpholine ring. This difference can affect its reactivity and biological activity.
- [3-(2-Pyrrolidinoethoxy)phenyl]methanol: Contains a pyrrolidine ring, which can lead to different chemical and biological properties compared to the morpholine ring.
- [3-(2-Azidoethoxy)phenyl]methanol: Contains an azido group, which can significantly alter its reactivity and potential applications.
Uniqueness: The presence of the morpholinoethoxy group in [3-(2-Morpholinoethoxy)phenyl]methanol imparts unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14/h1-3,10,15H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHYOLUKMGNRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428204 | |
| Record name | [3-(2-Morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-07-2 | |
| Record name | [3-(2-Morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)



![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)







